(S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride
Overview
Description
(S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidine sulfonyl group attached to an isoquinoline backbone, making it a valuable intermediate in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride typically involves the following steps:
Formation of Piperidine-1-sulfonyl Chloride: This is achieved by reacting piperidine with chlorosulfonic acid under controlled conditions to yield piperidine-1-sulfonyl chloride.
Coupling with Isoquinoline: The piperidine-1-sulfonyl chloride is then reacted with isoquinoline in the presence of a base such as triethylamine to form the desired product.
Purification and Conversion to Dihydrochloride Salt: The crude product is purified using techniques such as recrystallization or chromatography, followed by conversion to the dihydrochloride salt form using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, along with the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
(S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to downstream effects on cellular pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Piperidine-1-sulfonyl chloride: A precursor in the synthesis of (S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride.
2-(Piperidine-1-sulfonyl)benzamide: Another compound with a piperidine sulfonyl group, used in similar research applications.
Uniqueness
This compound stands out due to its isoquinoline backbone, which imparts unique chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
(3S)-1-isoquinolin-5-ylsulfonylpiperidin-3-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S.ClH/c15-12-4-2-8-17(10-12)20(18,19)14-5-1-3-11-9-16-7-6-13(11)14;/h1,3,5-7,9,12H,2,4,8,10,15H2;1H/t12-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWLWCRZWMEIHE-YDALLXLXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936233-05-5 | |
Record name | 3-Piperidinamine, 1-(5-isoquinolinylsulfonyl)-, hydrochloride (1:2), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936233-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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